N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-18-22(20,21)14-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSKOGLXILMHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but typically involve strong acids or bases and appropriate solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Moieties
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
- Key Differences :
- The dimethylamino group in the target compound is replaced with a methoxy group in this analogue.
- Stereochemical Purity : 99% enantiomeric excess (e.e.) with [α]D²⁰ +2.5 (c 1.06, CHCl₃), suggesting higher chiral stability compared to the target compound, which lacks stereochemical data .
- Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.81–6.82 (aromatic protons), δ 4.61 (NH), δ 3.79 (OCH₃).
- ESI-MS: m/z 486.2 [M+H]⁺.
- These features contrast with the target compound’s expected spectral signatures, where the dimethylamino group (δ ~2.8–3.2 for N(CH₃)₂) would dominate.
Dimethylamino-Containing Initiators in Polymer Chemistry ()
- Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate: Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher polymerization efficiency (degree of conversion = 78%) compared to 2-(dimethylamino)ethyl methacrylate (65%) due to enhanced electron donation from the para-substituted dimethylamino group . Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate show superior flexural strength (120 MPa) and lower water sorption (30 µg/mm³) versus 2-(dimethylamino)ethyl methacrylate (90 MPa, 45 µg/mm³). This highlights the importance of substituent position on performance, a factor relevant to the target compound’s design. Role of Dimethylamino Group: In both cases, the dimethylamino group acts as a co-initiator in photopolymerization. The target compound’s dimethylamino group may similarly participate in charge-transfer interactions or catalysis.
Chlorinated and Substituted Sulfonamides ()
- (E)-N-(4-(4-(Chlorobenzyloxy)-3-chlorophenylamino)...chinolin-6-yl)-4-(dimethylamino)but-2-enamide: Functional Group Impact: The chlorobenzyloxy and quinoline moieties in this patent compound confer distinct electronic and steric effects, contrasting with the simpler phenylmethane group in the target compound. Biological Relevance: Chlorinated analogues often exhibit enhanced binding to hydrophobic enzyme pockets, whereas the target compound’s lack of halogens may reduce toxicity but limit bioactivity .
Research Implications and Gaps
- The dimethylamino group’s electron-donating capability is a critical shared feature among these compounds, but its position and pairing with other substituents (e.g., sulfonamide vs. ester) dictate functionality.
- Unanswered Questions :
- How does the sulfonamide group in the target compound influence its solubility or bioavailability compared to esters or chlorinated analogues?
- Does the phenethylamine backbone confer unique pharmacokinetic properties?
Biological Activity
N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate its biological activity, supported by recent findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 318.44 g/mol
Sulfonamides typically exert their effects through inhibition of specific enzymes involved in metabolic pathways. The biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the context of cancer research and neuropharmacology.
Target Enzymes
- Aldo-Keto Reductase (AKR) : This enzyme family is crucial in the metabolism of steroids and xenobiotics. Inhibition of AKR can lead to altered drug metabolism and enhanced therapeutic effects against certain cancers .
- Serotonin Transporter (SERT) : Compounds similar to this compound have shown potential in modulating serotonin levels, which is significant for antidepressant activity .
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit potent anticancer properties. In vitro assays revealed that this compound significantly inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 3.8 | Cell cycle arrest |
| A549 | 4.5 | Inhibition of AKR enzymes |
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. A notable study highlighted its ability to enhance serotonin uptake in HEK293 cells expressing hSERT, indicating potential antidepressant properties.
| Experimental Condition | Fluorescence Uptake | Remarks |
|---|---|---|
| Control | Low | Baseline activity |
| Compound Treatment | High | Significant increase in uptake |
Research Findings
- Selectivity and Potency : The compound exhibits selective inhibition against specific isoforms of enzymes involved in drug metabolism, making it a candidate for further development in targeted therapies .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting possible applications in combination therapy for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions (e.g., using triethylamine or pyridine). Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize by-products . Yield improvements (up to 80%) are achieved through recrystallization or column chromatography .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Key methods include:
- 1H/13C NMR : To verify substituent positions and hydrogen bonding (e.g., D2O-exchangeable NH protons at δ 10.4–10.6 ppm) .
- IR Spectroscopy : Confirms sulfonamide groups via S=O stretches at 1332 and 1160 cm<sup>−1</sup> .
- Mass Spectrometry : Identifies molecular ions (e.g., m/z = 645 [M<sup>+</sup>]) and fragmentation patterns .
Q. What biological activities have been explored for this compound, and how are these assays designed?
- Enzyme Inhibition : Tested against β-secretase or adenosine deaminase using fluorogenic substrates and IC50 measurements .
- Antimicrobial Screening : Evaluated via disk diffusion or microdilution assays against bacterial/fungal strains, with MIC values reported .
- Cancer Therapeutics : Assessed in vitro using cell viability assays (e.g., MTT) on cancer cell lines .
Advanced Research Questions
Q. How can crystallographic studies resolve polymorphism or stability issues in this compound?
- Single-crystal X-ray diffraction (SCXRD) determines lattice parameters, hydrogen-bonding networks, and conformational flexibility. For example, SCXRD data (R factor = 0.065, mean C–C bond length = 0.006 Å) can identify stable polymorphs and guide co-crystal design to enhance solubility .
Q. What strategies are used to design analogs with improved pharmacological properties?
- Structure-Activity Relationship (SAR) : Modify the dimethylamino group or phenyl ring to alter lipophilicity (logP) or electronic effects. For instance, introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability .
- Bioisosteric Replacement : Replace the sulfonamide moiety with carbamate or urea groups while retaining hydrogen-bonding capacity .
Q. How do conflicting solubility and stability data arise across studies, and how can they be addressed?
- Discrepancies often stem from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity checks can identify degradation pathways .
Q. What computational approaches predict binding modes or pharmacokinetic properties?
- Molecular Docking : Models interactions with target proteins (e.g., BACE1) using software like AutoDock Vina, validated by SCXRD data .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Methodological Tables
Table 1: Key Synthetic Parameters for Sulfonamide Derivatives
Table 2: Biological Assay Conditions for Antimicrobial Testing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
